

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethyl-2,4-dimethylaniline hydrochloride

Cat. No.: B594346

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Ethyl-2,4-dimethylaniline hydrochloride**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public data for this specific salt, information from structurally similar compounds is included for comparative purposes and to infer potential characteristics.

Chemical Identity and Physical Properties

5-Ethyl-2,4-dimethylaniline hydrochloride is the hydrochloride salt of the aromatic amine 5-ethyl-2,4-dimethylaniline. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and dye industries.[1]

Table 1: Chemical Identifiers for **5-Ethyl-2,4-dimethylaniline Hydrochloride**

Identifier	Value
Chemical Name	5-Ethyl-2,4-dimethylaniline hydrochloride
CAS Number	1244949-51-6[2]
Molecular Formula	C ₁₀ H ₁₆ CN[3]
Molecular Weight	185.70 g/mol [3]
Synonyms	5-ethyl-2,4-dimethylaniline HCl, 5-ethyl-2,4-dimethylbenzenamine hydrochloride[3]

Table 2: Physicochemical Properties of **5-Ethyl-2,4-dimethylaniline Hydrochloride** and Related Compounds

Property	5-Ethyl-2,4-dimethylaniline hydrochloride	5-Ethyl-2,4-dimethylaniline (Free Amine)	2,4-Dimethylaniline	2,4-Dimethylaniline hydrochloride
Melting Point	Data not available	Data not available	-14.3 °C	238 °C[4]
Boiling Point	Data not available	Data not available	218 °C	Data not available
Solubility	Expected to be soluble in water and polar organic solvents	Likely soluble in non-polar organic solvents	Slightly soluble in water; soluble in alcohol, ether, and benzene[5]	Data not available
LogP	3.83[3]	Data not available	1.7	Data not available
PSA	26.02 Å ² [3]	Data not available	26.02 Å ²	Data not available

Spectroscopic Data

While specific spectra for **5-Ethyl-2,4-dimethylaniline hydrochloride** are not readily available in public databases, typical spectral characteristics can be inferred from its structure and comparison with related aniline derivatives. Key analytical techniques for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[6]

- ^1H NMR: Expected signals would include aromatic protons, the ethyl group's methylene and methyl protons, the two methyl groups on the aromatic ring, and a broad singlet for the ammonium protons.
- ^{13}C NMR: Signals would correspond to the eight unique carbon atoms in the aromatic ring and the ethyl and methyl substituents.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt, C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring.
- Mass Spectrometry: The mass spectrum would show the molecular ion of the free amine ($m/z = 149.23$) upon loss of HCl.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **5-Ethyl-2,4-dimethylaniline hydrochloride** is not publicly documented. However, a plausible synthetic route can be devised based on standard organic chemistry reactions for the formation of substituted anilines and their hydrochloride salts.

Hypothetical Synthesis Protocol

The synthesis can be envisioned as a two-step process: Friedel-Crafts ethylation of m-xylene followed by nitration, reduction, and subsequent salt formation. A more direct, yet potentially less selective, approach would be the direct amination of 1-ethyl-2,4-dimethylbenzene. A common method for preparing similar aniline hydrochlorides involves the alkylation of the corresponding aniline.^[7]

Step 1: Synthesis of 5-Ethyl-2,4-dimethylaniline (Free Amine)

This step can be achieved through various methods, with one plausible route being the direct amination of 1-ethyl-2,4-dimethylbenzene.

- Reactants: 1-ethyl-2,4-dimethylbenzene, hydroxylamine hydrochloride, and a suitable catalyst (e.g., a vanadium salt in an acetic acid/water medium).[\[8\]](#)
- Procedure:
 - To a reaction vessel equipped with a reflux condenser and stirrer, add the vanadium salt catalyst and an aqueous solution of glacial acetic acid. Stir at room temperature.[\[8\]](#)
 - Add hydroxylamine hydrochloride and 1-ethyl-2,4-dimethylbenzene to the mixture.[\[8\]](#)
 - Heat the reaction mixture to reflux with continuous stirring for several hours.[\[8\]](#)
 - After the reaction is complete, cool the mixture to room temperature.
 - Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethyl-2,4-dimethylaniline.
 - Purify the crude product via column chromatography or distillation.

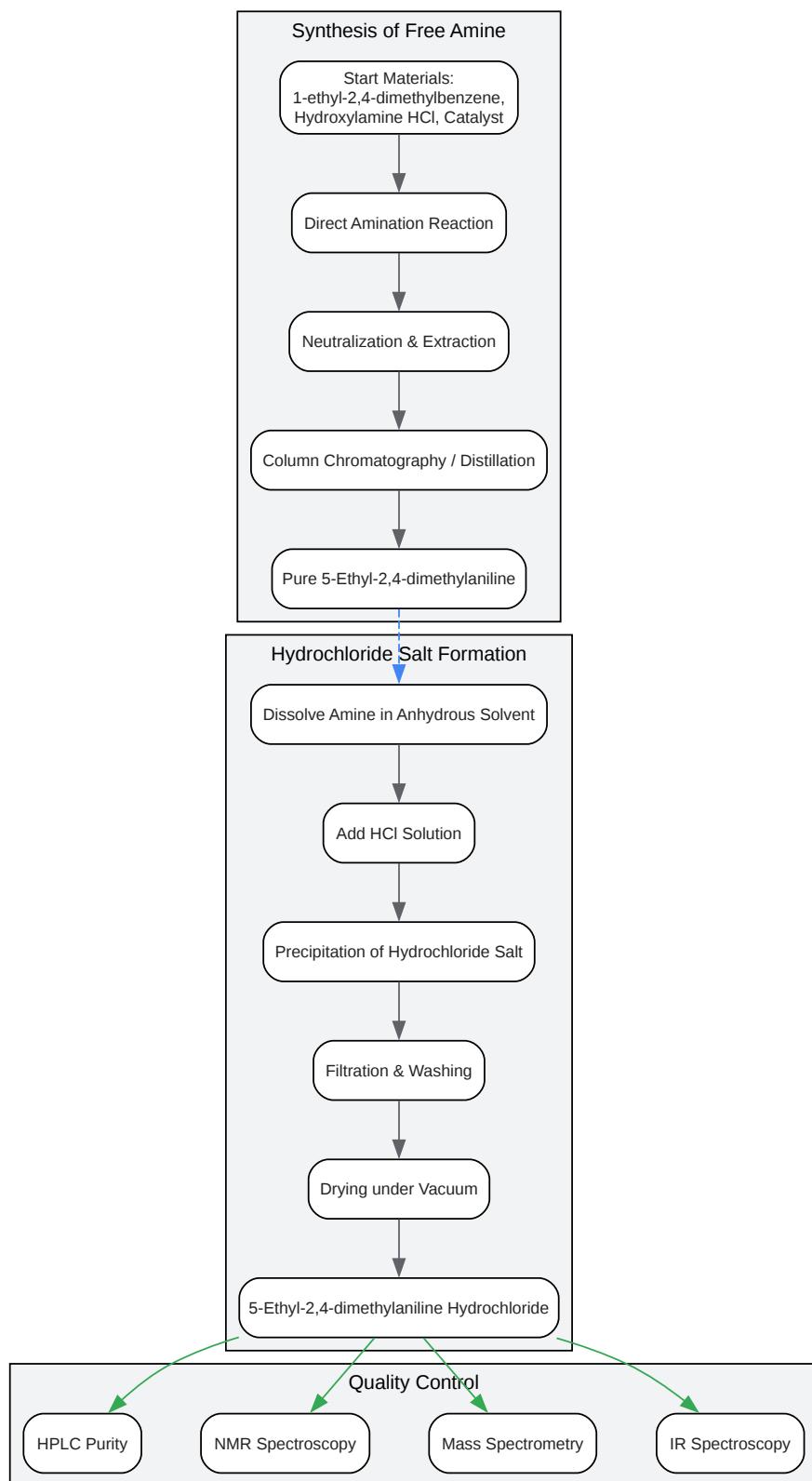
Step 2: Formation of **5-Ethyl-2,4-dimethylaniline Hydrochloride**

- Reactants: 5-Ethyl-2,4-dimethylaniline, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
- Procedure:
 - Dissolve the purified 5-ethyl-2,4-dimethylaniline in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).
 - Cool the solution in an ice bath.

- Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the solid with a small amount of cold, anhydrous solvent.
- Dry the product under vacuum to yield **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Analytical Characterization Protocol

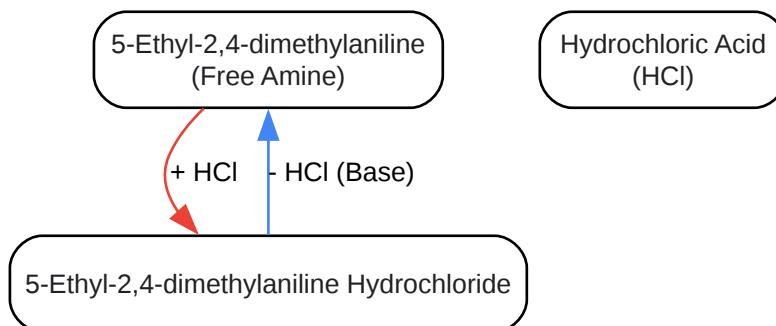
High-Performance Liquid Chromatography (HPLC)


A reverse-phase HPLC method can be developed for purity assessment.

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline derivative (typically in the range of 230-280 nm).

Visualizations

Logical Synthesis Workflow


The following diagram illustrates a logical workflow for the synthesis and purification of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and analysis of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Relationship between Free Amine and Hydrochloride Salt

The following diagram illustrates the simple acid-base reaction for the formation of the hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Reversible formation of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Safety and Handling

Specific safety data for **5-Ethyl-2,4-dimethylaniline hydrochloride** is not readily available. However, based on the data for similar anilines, it should be handled with care.

- General Hazards: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. 2,4-Dimethylaniline = 99 95-68-1 [sigmaaldrich.com]
- 6. chemcd.com [chemcd.com]
- 7. N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | Benchchem [benchchem.com]
- 8. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594346#5-ethyl-2-4-dimethylaniline-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com